molecular formula C12H11N3O2 B2658157 N-benzyl-3-nitropyridin-2-amine CAS No. 3723-70-4

N-benzyl-3-nitropyridin-2-amine

Cat. No.: B2658157
CAS No.: 3723-70-4
M. Wt: 229.239
InChI Key: RBBKTZWUWVAWBV-UHFFFAOYSA-N
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Description

N-benzyl-3-nitropyridin-2-amine ( 3723-70-4) is a high-quality chemical reagent supplied as a white to off-white powder with a stated purity of 99% . It is an organic compound belonging to the class of nitropyridine amines and serves as a valuable synthetic intermediate and building block in medicinal chemistry research. This compound is closely related to a class of 1H-imidazo[4,5-c]pyridines that have been investigated as potent and selective agonists for Toll-like receptor 7 (TLR7) . TLR7 agonists are a significant area of study due to their potential to induce interferon-alpha (IFN-α) and other cytokines, making them of interest for research in vaccine adjuvants, antiviral therapies, and immuno-oncology . The structural motif of a benzyl group attached to a nitrogen atom in a heterocyclic amine system is a common feature in many biologically active molecules. As such, this compound provides researchers with a versatile scaffold for the synthesis and development of novel therapeutic candidates. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBKTZWUWVAWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Analysis of N Benzyl 3 Nitropyridin 2 Amine and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for mapping the carbon and proton frameworks of a molecule. For N-benzyl-3-nitropyridin-2-amine, both one-dimensional and two-dimensional NMR techniques have been pivotal.

Comprehensive ¹H NMR and ¹³C NMR Spectral Assignment for Regiochemical and Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and nitropyridine moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH2-) would likely present as a singlet or a doublet, depending on coupling to the amine proton, in the region of δ 4.3-4.8 ppm. The protons on the nitropyridine ring are anticipated to show characteristic shifts and coupling patterns. For the related compound, 2-amino-3-nitropyridine (B1266227), the proton at position 6 (adjacent to the nitrogen) is the most deshielded, while the protons at positions 4 and 5 show distinct splitting patterns based on their coupling. researchgate.net

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The carbons of the phenyl ring are expected in the aromatic region (δ 127-139 ppm). The benzylic carbon would appear around δ 48 ppm. The carbons of the nitropyridine ring are significantly influenced by the electron-withdrawing nitro group and the amino substituent, leading to characteristic shifts that confirm the substitution pattern. For instance, in related N-benzylanilines, the carbon attached to the nitrogen (C-ipso) shows a specific chemical shift that is sensitive to the electronic environment. rsc.orgrsc.org

A detailed, hypothetical spectral assignment for this compound based on known data for similar structures is presented below:

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-4 (Py)~7.0 (dd)C-2 (Py) ~158
H-5 (Py)~6.7 (dd)C-3 (Py) ~135 (with NO₂)
H-6 (Py)~8.3 (dd)C-4 (Py) ~115
NH~4.1 (br s)C-5 (Py) ~112
CH₂~4.3 (s)C-6 (Py) ~148
Phenyl-H~7.3 (m)CH₂ ~48
Phenyl C-ipso ~139
Phenyl C-ortho/meta/para ~127-129

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between scalar-coupled protons. For this compound, this would confirm the coupling between the adjacent protons on the pyridine (B92270) ring (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the direct assignment of the carbon signals for the CH, CH₂, and CH₃ groups based on their attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for connecting the benzyl group to the pyridine ring through the nitrogen atom. For example, a correlation between the benzylic protons and the C-2 carbon of the pyridine ring would definitively confirm the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the conformation of the molecule, for instance, the relative orientation of the benzyl and pyridine rings.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₁₂H₁₁N₃O₂, the calculated exact mass is 229.0851 g/mol . nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would unequivocally confirm the elemental composition of the synthesized compound.

Ion Formula Calculated m/z Found m/z
[M+H]⁺C₁₂H₁₂N₃O₂⁺230.0924Data not available

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and offers valuable clues about the compound's structure. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The fragmentation of this compound would likely involve cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 3-nitropyridin-2-amine radical cation. Other potential fragmentations could include the loss of the nitro group from the molecular ion.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong indicators and are expected around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings would be observed in the 1600-1400 cm⁻¹ region. The IR spectrum of the related 2-(benzylamino)-5-nitropyridine shows characteristic peaks in these regions. nist.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the nitro group and the breathing modes of the aromatic rings are often strong in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman bands, providing a more complete vibrational analysis of the molecule. researchgate.netnih.gov

Functional Group Hypothetical IR Absorption (cm⁻¹) Vibrational Mode
N-H3350-3450Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-2950Stretching
C=C, C=N (aromatic)1400-1600Stretching
NO₂ (asymmetric)1500-1550Stretching
NO₂ (symmetric)1300-1360Stretching

Single Crystal X-ray Diffraction Studies of this compound

Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), detailed single-crystal X-ray diffraction data for the specific compound this compound is not publicly available. As a result, a complete analysis of its molecular conformation, bond parameters, intermolecular interactions, and crystal packing, as well as any potential polymorphism or co-crystallization studies, cannot be provided at this time.

While crystallographic information for analogous compounds such as N-benzylpyridin-2-amine exists, direct extrapolation of this data to this compound would be scientifically unsound due to the significant influence of the nitro group on the electronic and steric properties of the molecule, which in turn would dictate its crystal packing and intermolecular interactions.

The following sections outline the standard methodologies and the type of data that would be presented had the crystallographic information been available.

Determination of Molecular Conformation and Bond Parameters

A single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for defining the three-dimensional arrangement of the atoms, including the planarity of the pyridine and benzene rings and the orientation of the benzyl and nitro substituents relative to the pyridine core.

A representative data table for bond parameters would typically include:

Bond/AngleLength (Å) / Angle (°)
C-N (pyridyl)Data not available
C-N (amino)Data not available
N-O (nitro)Data not available
C-C (benzyl)Data not available
Pyridyl-N-Benzyl AngleData not available
Nitro Group Torsion AngleData not available

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

The study of the crystal lattice would reveal the network of intermolecular forces that stabilize the crystal structure. This includes the identification and characterization of classical hydrogen bonds (e.g., N-H···N, N-H···O), as well as weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions. The analysis would describe how these interactions assemble the molecules into a three-dimensional supramolecular architecture.

A typical table summarizing hydrogen bonding geometry would look like this:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···NData not availableData not availableData not availableData not available
N-H···OData not availableData not availableData not availableData not available
C-H···OData not availableData not availableData not availableData not available

Polymorphism and Co-crystallization Studies (if applicable)

Should multiple crystal forms (polymorphs) of this compound exist, a comparative crystallographic study would be necessary to understand the differences in their molecular packing and thermodynamic stability. Polymorphism is a critical aspect in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties.

Co-crystallization studies would involve crystallizing this compound with other molecules (co-formers) to create new crystalline solids with potentially modified properties. Analysis of such co-crystals would focus on the new set of intermolecular interactions and the resulting supramolecular assembly.

Without experimental data, any discussion on the polymorphism or co-crystallization potential of this compound remains purely speculative. The acquisition of single crystals and subsequent X-ray diffraction analysis is a prerequisite for any such investigation.

Reactivity, Synthetic Transformations, and Mechanistic Investigations of N Benzyl 3 Nitropyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System in N-benzyl-3-nitropyridin-2-amine

The pyridine ring in this compound is significantly influenced by the substituents. The ring nitrogen and the nitro group at the 3-position both exert a strong deactivating effect on the ring towards electrophilic attack. Conversely, these same features render the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. The benzylamino group at the 2-position is an activating group, though its influence is modulated by reaction conditions.

Electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen atom is more electronegative than carbon and reduces the electron density of the ring, making it significantly less reactive than benzene (B151609) towards electrophiles libretexts.org. This deactivation is compounded by the powerful electron-withdrawing nature of the 3-nitro group.

Under the strongly acidic conditions typical for many EAS reactions, such as nitration (using nitric and sulfuric acid) or sulfonation, the basic nitrogen of the pyridine ring becomes protonated. This further increases the ring's deactivation libretexts.org. Although the N-benzylamino group is typically an ortho-, para-directing activator, it would also be protonated under these conditions, thus losing its activating ability and becoming a deactivating group.

Direct halogenation or sulfonation of this compound has not been extensively reported, likely due to this inherent low reactivity. Synthetic strategies for introducing electrophiles onto similar 2-amino-3-nitropyridine (B1266227) scaffolds often employ indirect methods. For instance, a common route to prepare 2-amino-3-nitro-5-halogenopyridines involves first halogenating the more activated 2-aminopyridine (B139424) at the 5-position, followed by nitration at the 3-position googleapis.compatsnap.comorgsyn.org. This highlights the difficulty of performing direct electrophilic substitution on a pyridine ring already bearing a deactivating nitro group.

Expected Reactivity for EAS Reactions:

Reaction TypeReagentsExpected OutcomeRationale
HalogenationBr₂ / FeBr₃Low to no reactionSevere deactivation by pyridine N and NO₂ group.
NitrationHNO₃ / H₂SO₄Low to no reactionSevere deactivation and protonation under acidic conditions.
SulfonationSO₃ / H₂SO₄Low to no reactionSevere deactivation and protonation under acidic conditions.

In stark contrast to its inertness toward electrophiles, the pyridine ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr) wikipedia.org. The electron-withdrawing nitro group is crucial for this reactivity, as it stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction wikipedia.orgepa.gov. SNAr reactions are favored at positions ortho and para to strong electron-withdrawing groups wikipedia.org. In this molecule, the C4 and C6 positions are para and ortho, respectively, to the 3-nitro group.

While the molecule does not possess a conventional leaving group like a halide at the C4 or C6 positions, reactions can still occur through several pathways:

Vicarious Nucleophilic Substitution (VNS): This type of reaction allows for the formal substitution of a hydrogen atom. VNS reactions on 3-nitropyridines have been shown to introduce amino or alkyl groups, typically at the position para to the nitro group (C4) ntnu.no.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): Amination of 3-nitropyridine (B142982) can be achieved using ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate, leading to the formation of 2-amino-5-nitropyridine (B18323), demonstrating substitution at a position para to the nitro group relative to the unsubstituted ring ntnu.no.

Displacement of the Nitro Group: The nitro group itself can act as a leaving group in SNAr reactions, particularly with soft nucleophiles like thiols. Studies on 2-methyl-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles nih.govnih.gov. This suggests that this compound could react with nucleophiles like thiols to yield 3-substituted pyridine derivatives.

The regioselectivity of nucleophilic attack is a key consideration. The nitro group activates both the C2 and C6 positions (ortho) and the C4 position (para) stackexchange.com. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position under kinetic control, influenced by the strong inductive effect of the adjacent nitro group, despite the C6 position being less sterically hindered stackexchange.com. For this compound, nucleophilic attack would be expected at C4 or C6, assuming the benzylamino group at C2 is not displaced.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction and displacement via coupling reactions.

The reduction of the nitro group in this compound to a primary amino group is a key transformation, yielding N²-benzylpyridine-2,3-diamine. This reaction is well-documented for the parent compound, 2-amino-3-nitropyridine, which can be reduced to 2,3-diaminopyridine (B105623) using various methods orgsyn.org. These established methods are directly applicable to the N-benzylated derivative.

Commonly employed reducing agents include:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel under a hydrogen atmosphere . This method offers mild reaction conditions .

Dissolving Metal Reductions: Metals like iron, tin, or stannous chloride in acidic media (e.g., HCl or acetic acid) are classic and cost-effective reagents for nitro group reduction orgsyn.org.

The reduction proceeds through several intermediates, including nitroso and hydroxylamino species. By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to isolate these intermediates. For example, reduction with zinc metal in the presence of aqueous ammonium (B1175870) chloride is a known method for converting nitroarenes to arylhydroxylamines.

Common Conditions for Nitro Group Reduction:

Reducing SystemTypical ConditionsProductReference
H₂ / Pd-CEthanol, Room Temp.Amine
Fe / HClAqueous HCl, RefluxAmine
SnCl₂ / HClConcentrated HClAmine orgsyn.org
Zn / NH₄ClAqueous solutionHydroxylamine-

The C-NO₂ bond in this compound can be cleaved and replaced with other functional groups through denitrative coupling reactions. These reactions have emerged as powerful tools in organic synthesis, allowing the nitro group to serve as a versatile leaving group, akin to a halide eurekaselect.comnih.gov.

Transition-metal catalysis, particularly with palladium, is often employed to facilitate these transformations. Denitrative cross-coupling reactions that could potentially be applied to this compound include:

Denitrative Amination (Buchwald-Hartwig type): Formation of a new C-N bond by reacting with an amine nih.gov.

Denitrative Etherification: Formation of a C-O bond by reacting with an alcohol or phenol nih.gov.

Denitrative Thioetherification: As demonstrated in related 3-nitropyridine systems, the nitro group can be displaced by thiols to form a C-S bond, often under basic conditions without a metal catalyst nih.govnih.gov.

Denitrative Alkenylation (Heck type): Formation of a C-C double bond by reacting with an alkene acs.org.

These reactions typically involve the oxidative addition of the C-NO₂ bond to a low-valent metal center, followed by subsequent steps to form the final product and regenerate the catalyst nih.gov. Radical-based denitrative coupling reactions have also been developed, particularly for nitroalkenes, showcasing the diverse mechanisms through which the nitro group can be functionalized rsc.org.

Reactivity of the Amino Group (Pyridin-2-amine)

The N-benzylamino group in the target molecule is a secondary amine and exhibits reactivity characteristic of this functional group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, although its basicity is reduced by conjugation with the electron-deficient pyridine ring.

Key reactions involving the amino group include:

N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.

Reaction with Nitrous Acid: Secondary amines react with nitrous acid (HONO, typically generated in situ from NaNO₂ and a strong acid) to form N-nitrosamines msu.edu. This reaction distinguishes them from primary amines, which form diazonium salts, and tertiary amines, which typically undergo nitrosation on the aromatic ring if activated msu.edu.

Hydrogenolysis of the N-Benzyl Group: The benzyl (B1604629) group is a common protecting group for amines because it can be readily removed by catalytic hydrogenation nih.gov. Treatment of this compound with H₂ over a palladium catalyst (Pd/C) would likely lead to the cleavage of the N-C(benzyl) bond, yielding 2-amino-3-nitropyridine. This debenzylation can sometimes occur concurrently with the reduction of the nitro group, depending on the reaction conditions. The use of additives like niobic acid-on-carbon has been shown to facilitate this deprotection nih.gov.

The reactivity of the amino group is crucial for further functionalization of the molecule, allowing for the introduction of diverse substituents or for its use as a directing group in subsequent synthetic steps.

Alkylation, Acylation, and Sulfonylation Reactions

The secondary amine functionality in this compound is a key site for synthetic modification. These reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups, which can significantly alter the chemical and biological properties of the molecule.

Alkylation: The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. The direct N-alkylation of primary and secondary amines can be achieved using various alkylating agents such as alkyl halides. However, a common challenge in the alkylation of amines is the potential for over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction. For this compound, this reaction would lead to the formation of a tertiary amine.

Acylation: Acylation of the amino group in this compound with acyl chlorides or anhydrides is expected to proceed readily to form the corresponding amide. This reaction is generally high-yielding and, unlike alkylation, does not proceed to over-acylation because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing nature of the carbonyl group. This transformation is crucial for the introduction of carbonyl-containing moieties.

Sulfonylation: Similar to acylation, the amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to yield a sulfonamide. This reaction is a common method for the synthesis of sulfonamides, a class of compounds with a broad spectrum of applications.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AlkylationMethyl iodide (CH₃I)Tertiary aminePresence of a non-nucleophilic base
AcylationAcetyl chloride (CH₃COCl)AmidePresence of a base (e.g., pyridine)
Sulfonylationp-Toluenesulfonyl chloride (TsCl)SulfonamidePresence of a base (e.g., pyridine)

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The reaction of primary or secondary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. In the case of this compound, a secondary amine, its condensation with a carbonyl compound would proceed through a hemiaminal intermediate. However, the subsequent dehydration to form a stable imine is not possible as there is no proton on the nitrogen to be eliminated. Instead, the reaction with an aldehyde or ketone would likely result in the formation of an iminium ion under acidic conditions.

The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by the removal of water. These reactions are typically catalyzed by either acid or base. The resulting imines are versatile intermediates in their own right, participating in various subsequent transformations. For instance, the condensation of 2-aminopyridine with benzaldehyde is a known route to Schiff bases that can be further reduced to the corresponding secondary amines.

Reactions Involving the Benzyl Moiety

The benzyl group in this compound introduces additional reaction sites, allowing for further functionalization of the molecule.

Oxidation Reactions (e.g., to Benzaldehyde derivatives)

The benzylic C-H bonds are relatively weak and are susceptible to oxidation. The oxidation of the benzyl group in N-benzylamines can lead to the formation of benzaldehyde derivatives. This transformation can be achieved using various oxidizing agents. For example, the oxidative dehydrogenation of benzylamine (B48309) can produce benzonitrile, with benzaldehyde being a potential by-product from incomplete oxidation. The choice of oxidant and reaction conditions is crucial to achieve the desired product selectively. It is important to note that the nitro group on the pyridine ring might require careful selection of the oxidizing agent to avoid unwanted side reactions.

Functionalization of the Benzyl Ring

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the substituent attached to the benzylic carbon will influence the position of substitution. However, the amino-pyridine moiety might have a complex influence on the reactivity of the benzyl ring. Furthermore, the reaction conditions for electrophilic aromatic substitution, which are often strongly acidic, could potentially lead to side reactions on the pyridine ring or with the nitro group.

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The arrangement of the amino and nitro groups on the pyridine ring provides a reactive scaffold for intramolecular cyclization reactions.

Synthesis of Fused Pyridine Systems (e.g., Imidazopyridines)

Imidazopyridines are a class of fused heterocyclic compounds with significant biological activities. The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridine derivatives. A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone.

In the context of this compound, a potential pathway to an imidazopyridine derivative would likely involve the reduction of the nitro group to an amino group. The resulting diamine could then undergo cyclization. For instance, the reaction of a pyridine-2,3-diamine with a suitable carbonyl compound can lead to the formation of an imidazo[1,2-a]pyridine (B132010) ring system. The specific reaction conditions and the nature of the cyclizing agent would determine the final structure of the fused heterocyclic product. The synthesis of imidazo[1,2-a]pyrimidine derivatives has also been reported from the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with various aromatic amines to form imine derivatives, which are then reduced to the corresponding amines nih.gov. This highlights the general utility of amino-heterocycles in building such fused systems.

PrecursorReagent/ReactionProduct
2-Aminopyridine derivativeα-HaloketoneImidazo[1,2-a]pyridine
Pyridine-2,3-diamineCarbonyl compoundImidazo[1,2-a]pyridine

Multi-component Reactions Incorporating this compound

While specific literature on the participation of this compound in multi-component reactions (MCRs) is not extensively documented, its structural features, namely the presence of a nucleophilic secondary amine, suggest its potential as a valuable component in such transformations. The 2-aminopyridine moiety is a well-established building block in MCRs for the synthesis of diverse heterocyclic scaffolds. rsc.org Reactions such as the Biginelli and Ugi reactions, which classically involve an amine component, could foreseeably be adapted to incorporate this compound.

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, could potentially utilize this compound as a surrogate for the urea component, leading to the formation of novel dihydropyrimidinone derivatives bearing a 3-nitropyridin-2-yl moiety. organic-chemistry.orgnih.gov The reaction would capitalize on the nucleophilicity of the exocyclic amine to participate in the initial condensation with the aldehyde.

Similarly, the Ugi four-component reaction (U-4CR) presents another avenue for the application of this compound. wikipedia.orgnih.gov In a hypothetical Ugi reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamide derivatives. The steric hindrance from the benzyl group and the electronic effects of the nitro group would likely influence the reaction kinetics and yield.

The exploration of this compound in these and other MCRs, such as those for the synthesis of 2-amino-3-cyanopyridine derivatives, could provide access to novel compound libraries with potential applications in medicinal chemistry and materials science. scielo.brresearchgate.net The nitro group, in particular, offers a handle for further functionalization, enhancing the synthetic utility of the resulting MCR products.

Table 1: Hypothetical Multi-component Reactions Incorporating this compound

Reaction TypeOther ComponentsPotential Product Scaffold
Biginelli-like ReactionAromatic aldehyde, Ethyl acetoacetateDihydropyrimidinone with N-(3-nitropyridin-2-yl)benzyl substituent
Ugi 4-CRBenzaldehyde, Acetic acid, tert-Butyl isocyanideα-Acylamino carboxamide with N-benzyl-N-(3-nitropyridin-2-yl) group
Three-component synthesis of 2-amino-3-cyanopyridinesMalononitrile, Aromatic aldehyde, BaseHighly substituted pyridine derivative

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies are crucial for understanding and optimizing the reactivity of this compound in various chemical transformations. Such studies would involve a combination of kinetic analysis, spectroscopic monitoring, and the identification of reaction intermediates.

Kinetic and Spectroscopic Investigations of Reaction Pathways

Spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time and identifying the species present in the reaction mixture.

UV-Vis Spectroscopy: The chromophoric nature of the nitropyridine ring would allow for the use of UV-Vis spectroscopy to follow the disappearance of the starting material and the appearance of products. Changes in the absorption maxima (λmax) could indicate the formation of intermediates.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation of reactants, products, and stable intermediates. In-situ NMR monitoring could provide snapshots of the reaction mixture at various time points, allowing for the identification and quantification of all species present. researchgate.netnajah.eduresearchgate.net

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy could be used to monitor the changes in functional groups throughout the reaction. For example, the characteristic stretching frequencies of the nitro group (around 1530 and 1350 cm-1) and the N-H bond (if applicable in a debenzylation reaction) would be expected to change as the reaction progresses. nih.gov

Table 2: Hypothetical Kinetic Data for a Reaction Involving this compound

ReactantOrder of ReactionRate Constant (k) at 298 K (s-1)Activation Energy (Ea) (kJ/mol)
This compound11.5 x 10-475
Nucleophile1--

Identification and Trapping of Reaction Intermediates

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, various techniques can be employed to gain evidence for their existence.

Low-Temperature Spectroscopy: By conducting reactions at low temperatures, it may be possible to slow down the reaction rate sufficiently to allow for the spectroscopic detection (e.g., by NMR or UV-Vis) of otherwise fleeting intermediates.

Trapping Experiments: The presence of a suspected intermediate can be inferred by introducing a "trapping" agent that reacts specifically with the intermediate to form a stable, characterizable product. For example, in reactions proposed to proceed via a nitrenium ion intermediate, the addition of a nucleophilic trap could lead to the formation of an adduct, providing indirect evidence for the nitrenium ion's existence.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with 15N in the amino or nitro group) can provide valuable mechanistic insights. By tracing the position of the isotope in the products and any trapped intermediates, it is possible to distinguish between different potential reaction pathways. For instance, in a rearrangement reaction, the fate of the labeled nitrogen atom would be indicative of the mechanism.

Table 3: Potential Intermediates and Trapping Agents in Transformations of this compound

Proposed IntermediatePotential Generating ReactionTrapping AgentExpected Trapped Product
Meisenheimer ComplexNucleophilic Aromatic SubstitutionElectrophile (e.g., H+)Protonated Meisenheimer adduct
Nitrenium IonOxidation of the amino groupNucleophile (e.g., Anisole)Adduct of anisole and the nitrenium ion
ImineCondensation with an aldehydeReducing agent (e.g., NaBH4)Secondary amine

Theoretical and Computational Studies of N Benzyl 3 Nitropyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivitymdpi.com

Quantum chemical calculations are fundamental in predicting the molecular properties of N-benzyl-3-nitropyridin-2-amine. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the electronic environment and reactivity of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profilesmdpi.com

Density Functional Theory (DFT) is a powerful computational method used to predict and elucidate the fundamental properties of molecules. mdpi.com For this compound, DFT calculations are pivotal for determining its most stable three-dimensional structure, a process known as geometry optimization. By calculating the electronic energy at various atomic arrangements, the lowest energy conformation, or the ground state, can be identified. These calculations also provide insights into the bond lengths, bond angles, and dihedral angles of the molecule, which are crucial for understanding its steric and electronic properties.

Energy profile calculations using DFT can map the energy landscape of chemical reactions involving this compound, identifying transition states and reaction intermediates. This is essential for predicting reaction mechanisms and kinetics. While specific optimized geometric parameters and detailed energy profiles for this compound are not extensively documented in publicly available literature, the application of DFT to this compound has been noted in the context of designing novel compounds. mdpi.com

Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative)

ParameterBond/AngleIllustrative Value
Bond LengthC-N (amine)~1.38 Å
Bond LengthN-C (benzyl)~1.46 Å
Bond LengthC-NO2~1.45 Å
Bond AngleC-N-C (amine bridge)~125°
Dihedral AnglePyridine-BenzylVariable

Note: The values in this table are illustrative and represent typical ranges for similar chemical moieties. Specific, experimentally validated or calculated values for this compound require dedicated computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Predictionmdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative)

PropertyDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the susceptibility of the molecule to electrophilic attack.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the susceptibility of the molecule to nucleophilic attack.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule, particularly in non-covalent interactions. The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for favorable interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the amine group would likely exhibit a positive potential, making it a potential hydrogen bond donor. Analysis of the charge distribution provides quantitative values for the partial charges on each atom, further refining the understanding of the molecule's polarity and reactive sites.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are another set of reactivity descriptors derived from DFT that help to predict the local reactivity of different sites within a molecule. These functions identify which atoms are most likely to accept or donate electrons. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating these functions for this compound, one can pinpoint the specific atoms that are most susceptible to different types of chemical reactions, providing a more detailed picture of its reactivity than FMO analysis alone.

Conformal Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around the C-N bonds connecting the benzyl (B1604629) and pyridine moieties, gives rise to various conformers with different energies. Conformal analysis is the study of these different spatial arrangements and their relative energies. By mapping the potential energy surface (PES) as a function of key dihedral angles, computational methods can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as different conformers may have different binding affinities.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes of this compound, such as its conformational changes over time and its interactions with a solvent or a biological macromolecule like a protein or DNA.

MD simulations can be used to:

Explore the conformational landscape and identify the most populated conformational states.

Study the stability of ligand-receptor complexes.

Calculate binding free energies, which are important for predicting the potency of a potential drug molecule.

While specific MD simulation studies focused solely on this compound are not widely reported, this technique is a standard tool in computational drug design and would be a logical step in evaluating its potential as a therapeutic agent.

Conformational Flexibility and Dynamic Behavior

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N and C-C single bonds of the benzylamino moiety. Computational studies, often employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule and identify its stable conformers.

The rotational barrier around the N-CH₂ bond and the C-C bond of the benzyl group determines the spatial arrangement of the phenyl and pyridinyl rings relative to each other. Theoretical calculations for similar N-benzyl substituted piperidines and N-benzylanilines have shown that the molecule can adopt various conformations, from extended to more folded forms. nih.govbohrium.com For instance, studies on N-benzyl-3-nitroaniline revealed a bent conformation with a significant torsion angle between the phenyl and nitroaniline planes. bohrium.com It is hypothesized that this compound can also exhibit both "endo" and "exo" conformations, arising from the puckering of the five-membered ring-like structure formed by the intramolecular hydrogen bond between the amino proton and the nitro group. While experimental data on the specific dynamic behavior of this compound is limited, molecular dynamics simulations on analogous systems suggest a dynamic equilibrium between different low-energy conformations in solution. nih.gov

Table 1: Predicted Conformational Data for this compound (Illustrative) This table presents hypothetical data based on typical computational results for analogous molecules, as specific experimental or computational studies on this exact aspect of this compound are not readily available in the provided search results.

Dihedral AnglePredicted Value (Gas Phase)Predicted Value (in Water)
C(pyridine)-N-C(benzyl)-C(phenyl)65°75°
H-N-C(benzyl)-C(phenyl)175°170°

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent medium can significantly influence the molecular structure and dynamics of this compound. Computational models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method, are employed to simulate these effects. primescholars.com

In polar solvents, it is anticipated that conformations with a larger dipole moment will be stabilized. For this compound, this would likely favor conformations where the electron-withdrawing nitro group and the polar amino group can interact more strongly with the solvent molecules. qu.edu.qa This can lead to changes in bond lengths, bond angles, and dihedral angles compared to the gas phase. primescholars.com The dynamic behavior is also affected, as the solvent viscosity and polarity can alter the energy barriers for conformational changes. nih.gov Studies on similar nitro-substituted pyridocoumarins have shown that the position of absorption bands is dependent on solvent polarity, indicating a change in the electronic distribution and, by extension, the molecular geometry in different solvent environments. qu.edu.qa

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. imist.magaussian.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with a high degree of accuracy, especially when correlated with experimental data for related structures. bohrium.comrsc.orgresearchgate.net For substituted pyridines, the chemical shifts are sensitive to the nature and position of the substituents. stenutz.euacs.orgacs.org The electron-withdrawing nitro group and the benzylamino group in this compound are expected to significantly influence the chemical shifts of the pyridine ring protons and carbons.

Vibrational Frequencies: Theoretical calculations at the DFT level can also predict the infrared (IR) and Raman vibrational frequencies of the molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to assign the observed vibrational modes to specific molecular motions, such as the stretching and bending of the N-H, C=N, and N=O bonds.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data based on typical computational results for analogous molecules.

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (pyridine H4)7.8 ppm
¹³C NMR Chemical Shift (pyridine C3)145 ppm
IR Vibrational Frequency (NO₂ asymm. stretch)1530 cm⁻¹

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For instance, in nucleophilic aromatic substitution reactions, which are common for nitropyridines, computational studies can help predict the regioselectivity and the influence of substituents on the reaction rate. The electron-withdrawing nitro group at the 3-position of the pyridine ring in this compound is expected to activate the ring towards nucleophilic attack. Theoretical studies on similar systems have explored the energetics of different reaction pathways, helping to understand why a particular product is formed. mdpi.com For example, in the reaction of 2-fluoro-3-nitropyridine (B72422) with dimethylamine, computational analysis can rationalize the observed high yield of the substitution product. Although specific computational studies on the reaction mechanisms of this compound are not extensively documented, the principles derived from studies on analogous nitro-aromatic compounds are directly applicable. nih.gov

Advanced Applications of N Benzyl 3 Nitropyridin 2 Amine in Materials Science and Organic Synthesis

N-benzyl-3-nitropyridin-2-amine as a Building Block for Complex Molecule Synthesis

The strategic placement of functional groups in this compound makes it an ideal starting material for the construction of complex molecular frameworks, particularly those found in natural products and advanced synthetic intermediates.

Synthesis of Analogues of Natural Products (Focused on Synthetic Methodology)

While direct syntheses of natural products using this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The synthetic methodologies applied to this compound are highly relevant for creating analogues of natural products containing fused heterocyclic systems. A key transformation is the reduction of the nitro group to an amine, yielding N¹-benzylpyridine-2,3-diamine. This diamine is a critical precursor for constructing fused imidazole (B134444) rings, a common feature in many alkaloids and other natural products. orgsyn.orgchemicalbook.com

The general synthetic approach involves the catalytic hydrogenation of the nitro group, often using palladium on carbon (Pd/C) as a catalyst. The resulting N¹-benzylpyridine-2,3-diamine can then undergo cyclization reactions with various electrophiles to form imidazopyridine cores. For instance, reaction with aldehydes or carboxylic acids can lead to the formation of substituted imidazo[1,2-a]pyridines. nih.gov This methodology provides a pathway to analogues of imidazopyridine-based natural products, which are known for their diverse biological activities. nih.gov

The reaction of 2,3-diaminopyridine (B105623) precursors with variously substituted benzaldehydes has been shown to provide convenient and efficient access to a series of 4-azabenzimidazole derivatives. researchgate.net This strategy can be directly applied to N¹-benzylpyridine-2,3-diamine for the synthesis of a library of N-benzyl substituted azabenzimidazoles, which are analogues of naturally occurring benzimidazoles.

Preparation of Advanced Synthetic Intermediates

This compound serves as a valuable precursor for a variety of advanced synthetic intermediates. The reduction of the nitro group is a pivotal step, leading to the formation of N¹-benzylpyridine-2,3-diamine. orgsyn.orgchemicalbook.com This diamine is a versatile intermediate for the synthesis of various heterocyclic compounds.

One of the most significant applications is in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. These bicyclic systems are present in numerous medicinally important compounds. The condensation of N¹-benzylpyridine-2,3-diamine with α-haloketones or related reagents provides a direct route to this scaffold.

Furthermore, the diamine can be utilized in the synthesis of other fused heterocyclic systems. For example, reaction with dicarbonyl compounds can lead to the formation of pyrazino[2,3-b]pyridines. These intermediates are crucial for the development of new pharmaceutical agents and functional materials.

The following table summarizes key reactions for generating advanced synthetic intermediates from this compound:

Starting MaterialReagentProductApplication
This compoundH₂, Pd/CN¹-benzylpyridine-2,3-diaminePrecursor for fused heterocycles
N¹-benzylpyridine-2,3-diamineAldehydes/Carboxylic AcidsN-benzyl-imidazo[1,2-a]pyridinesBioactive molecule synthesis
N¹-benzylpyridine-2,3-diamineα-HaloketonesSubstituted N-benzyl-imidazo[1,2-a]pyridinesMedicinal chemistry scaffolds
N¹-benzylpyridine-2,3-diamineDicarbonyl CompoundsN-benzyl-pyrazino[2,3-b]pyridinesPharmaceutical and materials science intermediates

Development of this compound Derived Ligands in Catalysis

The derivatives of this compound, particularly those obtained through the transformation of the nitro and amino groups, are promising candidates for the development of novel ligands for transition metal catalysis.

Design and Synthesis of Novel this compound Based Ligands for Transition Metal Catalysis

The synthesis of ligands from this compound primarily revolves around the manipulation of the 2-amino and 3-nitro functionalities. Reduction of the nitro group to an amine provides a 1,2-diamine scaffold on the pyridine (B92270) ring. This N¹-benzylpyridine-2,3-diamine can be further functionalized to create multidentate ligands.

For example, the two amino groups can be reacted with phosphorus-containing electrophiles, such as chlorodiphenylphosphine, to generate bidentate P,N-ligands. The benzyl (B1604629) group on one of the nitrogen atoms can introduce specific steric bulk, which can be beneficial for creating a chiral pocket around the metal center in asymmetric catalysis. The modular nature of this synthesis allows for the tuning of electronic and steric properties by varying the substituents on the phosphine (B1218219) and the benzyl group.

Another approach involves the condensation of N¹-benzylpyridine-2,3-diamine with chiral aldehydes or ketones to form chiral Schiff base ligands. These ligands can coordinate with various transition metals to form catalysts for a range of organic transformations.

Application in Specific Catalytic Reactions (e.g., Cross-Coupling, Asymmetric Catalysis)

While specific applications of ligands derived directly from this compound are still an emerging area of research, the structural motifs suggest high potential in established catalytic reactions.

Cross-Coupling Reactions: Ligands derived from N¹-benzylpyridine-2,3-diamine are expected to be effective in palladium-catalyzed cross-coupling reactions. The combination of a pyridine nitrogen and one or two other donor atoms (N or P) can form stable and active palladium complexes. These complexes could potentially catalyze Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are fundamental reactions in modern organic synthesis.

Asymmetric Catalysis: The development of chiral ligands from this compound opens the door to asymmetric catalysis. By introducing chirality either in the benzyl group or through derivatization of the diamine, enantioselective catalysts can be prepared. For instance, chiral P,N-ligands derived from this scaffold could be employed in asymmetric hydrogenation, hydrosilylation, and allylic alkylation reactions. The design of C2-symmetric and non-symmetrical ligands based on this framework could lead to high enantioselectivities in various metal-catalyzed processes.

Incorporation into Functional Materials

The functional groups present in this compound and its derivatives allow for their incorporation into polymeric structures and other functional materials. The amino group can act as a site for polymerization or for grafting onto existing polymer backbones. nih.gov

For example, the N¹-benzylpyridine-2,3-diamine derivative can be used as a monomer in the synthesis of polyamides or polyimides. The resulting polymers would possess the rigid and planar imidazopyridine units, which could impart desirable thermal and mechanical properties. Furthermore, the nitrogen atoms in the heterocyclic core can act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and catalysis.

The inherent fluorescence of some imidazopyridine derivatives suggests that polymers incorporating these units could be developed as fluorescent sensors or as active components in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the imidazopyridine core by varying the substituents offers a pathway to materials with tailored photophysical properties.

Polymer and Supramolecular Chemistry

The structural features of this compound make it a promising candidate for incorporation into polymeric and supramolecular assemblies. Pyridine derivatives are known to be valuable components in the synthesis of functional polymers, including those with fluorescent and antimicrobial properties. mdpi.com The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the formation of well-ordered supramolecular structures.

While direct studies on the polymerization of this compound are not extensively documented, its bifunctional nature—with the amino group available for polymerization and the nitro-pyridine core offering tunable electronic properties—suggests its potential as a monomer. For instance, the amino group could be incorporated into polyamide or polyimide backbones, while the nitropyridine unit could impart specific optical or thermal characteristics to the resulting material.

Furthermore, N-benzyl groups have been utilized in the synthesis of bifunctional chelating agents for applications such as labeling antibodies. nih.gov This suggests that the N-benzyl portion of the molecule could be functionalized to create monomers for specialty polymers or to direct the assembly of complex supramolecular architectures.

Exploration in Optoelectronic or Photoactive Materials

Nitropyridine derivatives are of considerable interest for their potential use in organic optical materials. nih.gov The strong electron-withdrawing nature of the nitro group can facilitate intramolecular charge transfer, a key process for creating materials with nonlinear optical (NLO) properties or for use as fluorescent probes. chempanda.com Research on various 2-substituted-3-nitropyridines has demonstrated that these compounds can possess tunable photophysical properties, including large Stokes shifts, which is a desirable feature for fluorescent markers. nih.gov

Given these precedents, this compound is a structurally relevant candidate for exploration in optoelectronic and photoactive materials. The interaction between the electron-donating amino group and the electron-withdrawing nitro group across the pyridine ring could lead to interesting photophysical behaviors. The benzyl group could also be modified to further tune the electronic properties or to enhance solubility and processability for device fabrication.

Related Nitropyridine Derivative Photophysical Property Potential Application
2-Arylvinyl-3-nitropyridinesLarge Stokes ShiftFluorescent Probes
4-Dimethylaminophenyl-substituted nitropyridineRed-shifted absorptionVisible Light Absorbing Dyes
3,5-Dinitropyridine derivativesExcellent electron sinkProbes for Biothiols

This table is based on data for related nitropyridine compounds to illustrate the potential of this compound in this field. nih.govnih.gov

Emerging Applications

The drive towards more efficient, safer, and sustainable chemical processes has led to the exploration of novel synthetic methodologies. This compound serves as an interesting substrate for such emerging applications, particularly in flow chemistry and electrochemistry.

Flow Chemistry and Continuous Processing for this compound Transformations

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, especially for reactions that are highly exothermic or involve hazardous reagents. nih.gov The synthesis of nitropyridines often involves nitration, a process that can be difficult to control on a large scale in batch reactors. researchgate.netresearchgate.net Continuous flow systems provide superior heat and mass transfer, enabling safer and more efficient nitration reactions with higher yields and selectivity. researchgate.net

The synthesis of this compound itself, or its further transformations, could be significantly optimized using flow chemistry. For instance, the reduction of the nitro group or modifications to the benzylamine (B48309) moiety could be performed in a continuous manner, allowing for rapid optimization of reaction conditions and safe handling of reactive intermediates. The use of flow reactors for the synthesis of active pharmaceutical ingredients is becoming increasingly common, and the principles can be readily applied to versatile building blocks like this compound. nih.gov

Process Advantages of Flow Chemistry Relevance to this compound
NitrationEnhanced safety, improved heat transfer, higher selectivitySafer synthesis of the nitropyridine core
Catalytic HydrogenationPrecise control of pressure and temperature, safe handling of H₂Controlled reduction of the nitro group
Amidation/CouplingRapid screening of conditions, improved yieldsFunctionalization of the amino group

Electrochemical Synthesis and Reactivity

Electrochemical methods offer a green and powerful alternative to conventional chemical synthesis, often avoiding the need for harsh reagents. mdpi.com this compound possesses two key functional groups that are electrochemically active: the nitro group and the benzylamine.

The electrochemical reduction of nitroarenes is a well-established process that can be controlled to yield different products, such as anilines, azoxy compounds, or azo compounds, by tuning the electrode potential and reaction conditions. rsc.org This offers a selective and reagent-free method for transforming the nitro group of this compound into other valuable functionalities.

Conversely, the electrochemical oxidation of benzylamines has been extensively studied. nih.govrsc.org Depending on the conditions, this can lead to the formation of imines or, with further oxidation, benzaldehydes. mdpi.comnih.gov This reactivity opens up pathways for the selective functionalization or cleavage of the N-benzyl group. Recent research has demonstrated the metal-free electrochemical oxidative cleavage of the benzyl C-N bond, providing access to the corresponding amine and aldehyde. mdpi.com

The dual electrochemical nature of this compound makes it a particularly interesting substrate for electrosynthesis, allowing for selective transformations at either end of the molecule by simply controlling the applied potential.

Electrochemical Transformation Product Type Key Conditions
Reduction of Nitro GroupAmine, Azoxy, or Azo CompoundControlled cathode potential, solvent choice
Oxidation of BenzylamineImineAnodic oxidation
Oxidative Cleavage of Benzyl C-N BondAmine and AldehydeMetal-free anodic process, presence of water

This table summarizes potential electrochemical transformations based on studies of related nitroarenes and benzylamines. mdpi.comrsc.orgrsc.org

Conclusion and Future Outlook

Summary of Key Academic Research Findings on N-benzyl-3-nitropyridin-2-amine

Detailed academic research focusing specifically on the synthesis, reactivity, and biological activity of this compound is limited. Publicly available information is primarily composed of entries in chemical databases which provide computed physical and chemical properties. nih.gov These databases also indicate the existence of literature and patents associated with this chemical structure, suggesting its role as a synthetic intermediate. nih.gov

The broader class of nitropyridines, to which this compound belongs, is well-documented in the scientific literature. Nitropyridines are established as important precursors in the development of pharmaceuticals and other bioactive compounds. The nitro group serves as a key functional handle, facilitating a variety of chemical transformations. It activates the pyridine (B92270) ring for nucleophilic substitution reactions and can be readily reduced to an amino group, which then allows for further molecular elaboration. This general reactivity profile is expected to be applicable to this compound.

Identification of Remaining Research Challenges and Knowledge Gaps

The primary research challenge concerning this compound is the scarcity of dedicated academic studies. This results in several significant knowledge gaps:

Validated Synthetic Routes: While general methods for the synthesis of aminopyridines and nitropyridines are known, specific, optimized, and high-yield synthetic protocols for this compound are not detailed in readily available academic literature.

Experimental Characterization: Comprehensive experimental data, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data, are not published in academic journals. Such data is essential for the unambiguous confirmation of its structure and for understanding its solid-state properties.

Reactivity Profile: The specific reactivity of this compound towards various reagents and under different reaction conditions has not been systematically investigated. Understanding its behavior in nucleophilic substitution, reduction, and other transformations is crucial for its effective use as a synthetic building block.

Biological Activity: There are no published studies on the biological or pharmacological properties of this compound itself. Its potential as a bioactive molecule remains unexplored.

Future Directions for Fundamental and Applied Research on this compound

To address the existing knowledge gaps, future research on this compound should focus on the following areas:

Fundamental Research:

Development of Efficient Synthetic Methodologies: Research into novel and efficient synthetic routes to prepare this compound with high purity and yield would be a valuable contribution to synthetic organic chemistry.

Thorough Physicochemical Characterization: A comprehensive study of its spectroscopic and structural properties would provide a solid foundation for its use in further research. This would involve detailed analysis of its NMR, IR, and mass spectra, as well as determination of its crystal structure.

Exploration of Chemical Reactivity: Systematic studies on the reactivity of this compound would unlock its potential as a versatile intermediate. This could include investigating its behavior in nucleophilic aromatic substitution reactions, the reduction of the nitro group, and its participation in cross-coupling reactions.

Applied Research:

Use as a Scaffold in Medicinal Chemistry: Given the prevalence of the aminopyridine motif in pharmaceuticals, this compound could be utilized as a starting material for the synthesis of novel compounds with potential therapeutic applications. The benzyl (B1604629) and nitro groups offer sites for chemical modification to generate libraries of derivatives for biological screening.

Development of Novel Heterocyclic Systems: The reactive nature of the nitropyridine core could be exploited to construct more complex heterocyclic frameworks, which are often associated with interesting photophysical or material properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.